molecular formula C6H11NO3 B575503 2,2-Dimethyl-1,3-dioxolane-4-carboxamide CAS No. 165522-04-3

2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Cat. No. B575503
CAS RN: 165522-04-3
M. Wt: 145.158
InChI Key: HOCSXIPNJMSKQB-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1,3-dioxolane-4-carboxamide” is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as “2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde”, “Acetone D-glyceraldehyde”, and "®- (+)-Glyceraldehyde acetonide" .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,2-Dimethyl-1,3-dioxolane-4-methanol, a similar compound, can be produced from glycerol . Another related compound, 2,2-Dimethyl-1,3-dioxolan-4-one, can be prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-carboxamide” can be analyzed using various techniques. The 3D structure of the molecule can be viewed using Java or Javascript .

Scientific Research Applications

  • Antifungal and Antibacterial Activities : Novel amide derivatives of 1,3-dioxolane, including 2,2-Dimethyl-1,3-dioxolane-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against various strains of bacteria and fungi (Begum et al., 2019).

  • Chiroptical Properties : A study explored the cryptochirality of 2,2-Dimethyl-1,3-dioxolane connected to two pyrene moieties. The cryptochirality, not detectable in the ground state, was deciphered in the photoexcited state via circularly polarized luminescence signals (Amako et al., 2015).

  • Synthesis of Chiral Diamines : Research has been conducted on synthesizing new chiral diamines in the dioxolane series, such as (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)- 1,3-dioxolane, showcasing its potential in complex formation with cobalt chloride (Shainyan et al., 2002).

  • Synthon for α,γ-Diketoacid Derivatives : (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one has been identified as a versatile synthon for the synthesis of selectively protected α,γ-diketoacid derivatives. This compound aids in the preparation of various derivatives including ester, amide, and aryl derivatives (Banville et al., 2010).

  • Distribution Coefficients Study : The distribution of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane between aqueous and organic liquid phases was studied using gas-liquid chromatography. This study is crucial for understanding the solubility and distribution properties of such compounds in different solvents (Novikov et al., 2013).

  • Copolymerization and Material Science : The synthesis and reactivity of monomers containing the 2-oxo-1,3-dioxolane group have been explored. These studies are significant for the development of polymers and copolymers with potential applications in material science (D′alelio & Huemmer, 1967).

properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCSXIPNJMSKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxolane-4-carboxamide

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